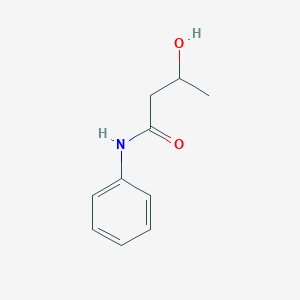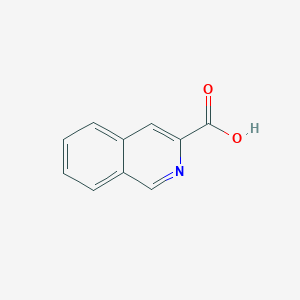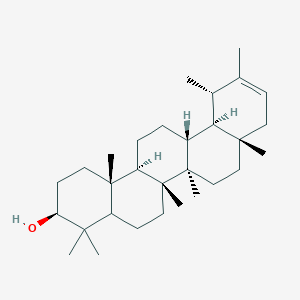
Pseudotaraxasterol
Overview
Description
Enantiospecific Synthesis Analysis
The synthesis of pseudopteroxazole, a compound with antitubercular properties, has been a subject of interest in the scientific community. One study achieved an enantiospecific synthesis of a structure previously assigned to pseudopteroxazole. The process involved coupling diene acid and amino phenol to produce an amide, which underwent an oxidative intramolecular Diels-Alder reaction to create a tricyclic lactam. This lactam was then transformed through several intermediates into a diene, which upon cationic cyclization yielded two diastereomeric tricyclic amphilectanes. These were then separated and further transformed, but the resulting compounds did not match pseudopteroxazole, suggesting a need for revision of the structure .
Molecular Structure Analysis
Chemical Reactions Analysis
In the synthesis of pseudopteroxazole, several chemical reactions were key to constructing the molecule's complex framework. These included a novel oxidative intramolecular Diels-Alder reaction, a stereoselective intramolecular Friedel-Crafts alkylation, and a regioselective hydrogenation. Additionally, a Wolff-Semmler rearrangement was modified to transform intermediates into the desired structure. These reactions not only demonstrate the synthetic complexity but also the ingenuity required to assemble such intricate molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of pseudopteroxazole are not explicitly detailed in the provided papers, the synthesis and structural revision efforts underscore the compound's intricate nature. The enantioselective synthesis and the need for precise stereochemical control indicate that pseudopteroxazole's physical and chemical properties are sensitive to its stereochemistry. The methodologies employed in these syntheses are indicative of the compound's complexity and the precision required to replicate its structure .
Scientific Research Applications
Antiprotozoal Activity
Research has shown that pseudotaraxasterol exhibits antiprotozoal activity. A study isolated pseudotaraxasterol from Verbesina encelioides, testing its effects against protozoal infections like Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. It demonstrated moderate to weak activity against some of these pathogens (Ezzat et al., 2017).
Anti-Tumor Activity
Pseudotaraxasterol was also identified in a study exploring the anti-tumor properties of Gentiana farreri. This study found that other compounds in the plant showed significant cytotoxic activity, suggesting potential anti-tumor applications (Yang et al., 2012).
Anti-Inflammatory Effects
Another area of interest is the anti-inflammatory properties of pseudotaraxasterol. A study on Lychnophora pinaster found that triterpenes like pseudotaraxasterol had notable anti-inflammatory effects in muscle injury models (Abreu et al., 2013).
Phytochemical Studies
Phytochemical studies on various plants, like Pseudobrickellia brasiliensis and Achillea millefolium, have identified pseudotaraxasterol as a constituent. These studies contribute to understanding the chemical makeup and potential therapeutic applications of these plants (Amorim et al., 2016); (Chandler et al., 1982).
Allelopathic Activity
Pseudotaraxasterol has been identified in studies investigating allelopathic activities. For instance, in Euphorbia heterophylla, pseudotaraxasterol was one of several compounds isolated that potentially contribute to the plant's allelopathic effects (Silva et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFRJBGMSPDMS-MHFMPXFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963568 | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |
CAS RN |
464-98-2 | |
| Record name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



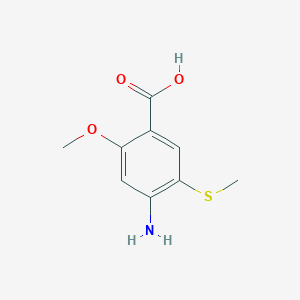


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
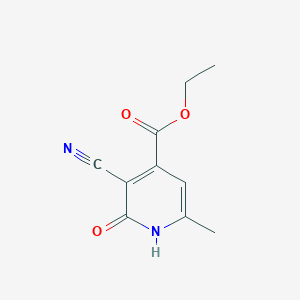
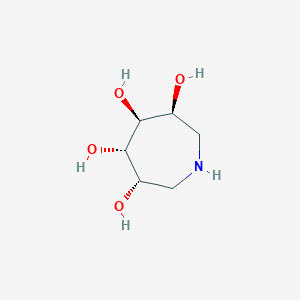
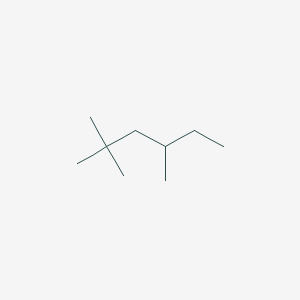
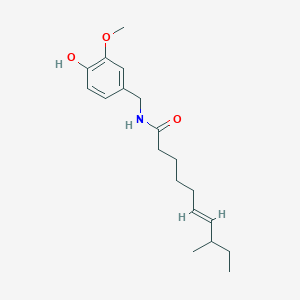
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
